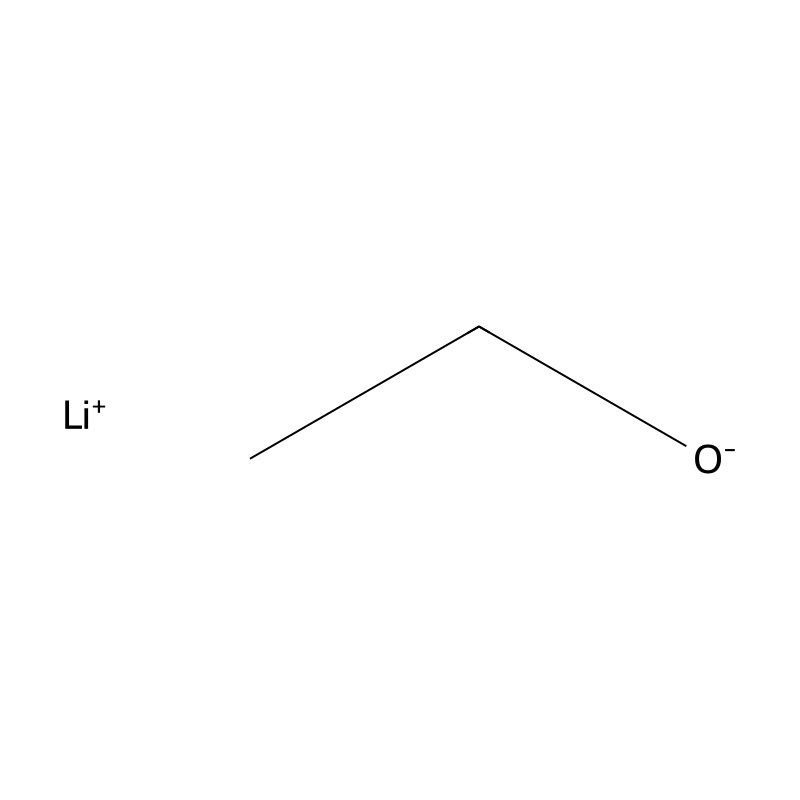

Lithium ethoxide

C2H5LiO

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C2H5LiO

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Lithium ethoxide (CAS 2388-07-0) is a highly reactive organometallic alkoxide utilized primarily as a strong base in organic synthesis and a high-purity lithium source for advanced materials manufacturing . Commercially available as a moisture-sensitive solid powder or a stabilized solution in ethanol, it acts as a critical precursor in non-aqueous sol-gel processes to fabricate lithium-ion conductive coatings (e.g., LiNbO3) for solid-state batteries[1]. Beyond materials science, its specific basicity and nucleophilicity make it a targeted catalyst for transesterification, cross-aldol condensations, and anionic polymerization initiation, where the specific chelating properties of the lithium cation drive reaction kinetics and control molecular weight distributions [2].

Generic substitution of lithium ethoxide with cheaper alkali alkoxides (like sodium or potassium ethoxide) or alternative lithium salts (like lithium chloride or lithium hydroxide) frequently fails due to distinct coordination chemistry and solubility constraints [1]. In organic synthesis, the strong Lewis acidity of the lithium cation stabilizes transition states through chelation much more effectively than sodium or potassium, meaning sodium ethoxide cannot replicate lithium ethoxide's reaction rates in specific nucleophilic displacements[2]. In materials engineering, substituting lithium ethoxide with aqueous lithium hydroxide introduces moisture that disrupts non-aqueous sol-gel networks, while using lithium halides (LiCl, LiBr) results in incomplete Li-O bond formation, yielding critical phase impurities (such as Nb2O5) that severely degrade the ionic conductivity of battery cathode coatings[3].

References

- [1] ACS Publications. Effect of Base/Nucleophile Treatment on Interlayer Ion Intercalation and Surface Terminations.

- [2] Canadian Science Publishing. Metal ion catalysis in nucleophilic displacement reactions at carbon, phosphorus, and sulfur centers.

- [3] SFU Summit. Elucidating the role of precursors in synthesizing single crystalline lithium niobate nanomaterials.

Transition State Stabilization and Reaction Kinetics in Nucleophilic Displacement

In spectrophotometric studies of nucleophilic displacement reactions (e.g., of p-nitrophenyl diphenylphosphinate) in ethanol at 25 °C, lithium ethoxide demonstrates significantly faster reaction kinetics compared to heavier alkali metal ethoxides[1]. The observed rate constants strictly follow the order KOEt < NaOEt < LiOEt. This acceleration is driven by the strong Lewis acidity of the solvated lithium cation, which chelates to two charged oxygen centers in the transition state, yielding a much higher equilibrium constant for transition state association than sodium or potassium [1].

| Evidence Dimension | Reaction rate constant and transition state association |

| Target Compound Data | Highest rate constant and transition state equilibrium constant (K'_a) |

| Comparator Or Baseline | Sodium ethoxide (NaOEt) and Potassium ethoxide (KOEt) |

| Quantified Difference | Reaction rate constants strictly increase in the order KOEt < NaOEt < LiOEt |

| Conditions | Spectrophotometric measurement of p-nitrophenyl diphenylphosphinate displacement in ethanol at 25 °C |

For pharmaceutical synthesis, lithium ethoxide accelerates reaction kinetics in phosphoryl and carbonyl chemistry where sodium or potassium bases are too slow or require harsher conditions.

Phase Purity and Defect Reduction in Sol-Gel Battery Cathode Coatings

In the non-aqueous sol-gel synthesis of lithium niobate (LiNbO3) nanomaterials—a critical coating for solid-state battery cathodes—the choice of lithium precursor dictates the final phase purity[1]. When using lithium ethoxide, the resulting LiNbO3 exhibits a pure rhombohedral crystal structure without secondary oxide phases. In contrast, using lithium halides (LiCl, LiBr) or nitrates (LiNO3) leads to incomplete Li-O bond formation, resulting in detectable Nb2O5 impurities and higher (116)/(012) XRD peak ratios, which indicate detrimental lattice defects [1].

| Evidence Dimension | Phase purity and lattice defect ratio in synthesized LiNbO3 |

| Target Compound Data | Pure rhombohedral LiNbO3 without secondary oxide phases |

| Comparator Or Baseline | Lithium halides (LiCl, LiBr) and nitrates (LiNO3) |

| Quantified Difference | Halides/nitrates yield Nb2O5 impurities and elevated (116)/(012) XRD peak ratios; LiOEt prevents these defects |

| Conditions | Solvothermal non-aqueous sol-gel synthesis using benzyl alcohol/ethanol |

For battery manufacturers, using lithium ethoxide ensures the high phase purity required to maximize the ionic conductivity of protective cathode coatings and prevent interfacial degradation.

Initiation Acceleration in Anionic Polymerization

In the anionic polymerization of non-polar monomers such as isoprene and styrene, the addition of lithium ethoxide to standard alkyllithium initiators (e.g., n-butyllithium or ethyllithium) significantly alters the reaction kinetics [1]. Lithium ethoxide forms soluble complexes with the alkyllithium, coordinating at the binding sites of the organolithium hexamer [2]. This complexation promotes the dissociation of associated organolithium aggregates, which directly increases the rate of initiation compared to using the alkyllithium initiator alone [1].

| Evidence Dimension | Rate of initiation and aggregate dissociation |

| Target Compound Data | Accelerated initiation via soluble complex formation |

| Comparator Or Baseline | Unmodified alkyllithium initiator (e.g., n-butyllithium) |

| Quantified Difference | Addition of LiOEt increases the initiation rate by breaking down unreactive organolithium hexamers into active species |

| Conditions | Anionic polymerization of isoprene/styrene in hydrocarbon solvents |

In polymer manufacturing, adding lithium ethoxide allows tighter control over molecular weight distribution and faster reaction cycles by accelerating the initiation phase.

Protective Coatings for High-Nickel Battery Cathodes

Lithium ethoxide is a primary precursor for synthesizing amorphous, lithium-ion conductive coatings (such as LiNbO3, Li-Zr-O, or Li-Ti-O) on high-nickel cathode active materials[1]. Its high solubility in non-aqueous solvents enables uniform sol-gel deposition, while its clean thermal decomposition prevents the formation of resistive oxide impurities, thereby stabilizing the cathode-electrolyte interface in all-solid-state batteries[1].

Base Catalyst for Advanced Pharmaceutical Intermediates

Due to the strong transition-state chelating ability of the lithium cation, lithium ethoxide is utilized as a high-performance base catalyst in cross-aldol condensations, Michael additions, and nucleophilic displacements at phosphoryl centers [2]. It is specifically chosen when analogous sodium or potassium bases fail to provide the necessary reaction rates or yield excessive side products under mild conditions [2].

Microstructure Control in Anionic Polymerization

In the production of synthetic rubbers, block copolymers, and functionalized polystyrenes, lithium ethoxide acts as a critical modifier for alkyllithium initiators [3]. By forming mixed aggregates that promote the dissociation of the initiator hexamer, it accelerates the initiation rate and helps control the stereoregularity and molecular weight distribution of the resulting polymer chains[3].

References

- [1] DORA 4RI. Optimized LiNbO3 sol-gel coatings for NCM622 in sulfide-based all-solid-state batteries.

- [2] Canadian Science Publishing. Metal ion catalysis in nucleophilic displacement reactions at carbon, phosphorus, and sulfur centers.

- [3] PMC - NIH. Procedures for Homogeneous Anionic Polymerization.

GHS Hazard Statements

H251 (100%): Self-heating;

may catch fire [Danger Self-heating substances and mixtures];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive